molecular formula C17H14N4S B1147350 1,5-Diphenyl-3-(2-thienyl)formazan CAS No. 135984-01-9

1,5-Diphenyl-3-(2-thienyl)formazan

Cat. No.: B1147350
CAS No.: 135984-01-9
M. Wt: 306.38
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-3-(2-thienyl)formazan can be synthesized through the reaction of diazonium compounds with aldehyde hydrazones . The process involves the coupling of diazonium salts with hydrazones, which are electron-rich compounds, either at a nitrogen or a carbon atom to produce formazans . The reaction typically requires acidic conditions for optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would likely involve the use of automated reactors to ensure consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diphenyl-3-(2-thienyl)formazan is unique due to the presence of the thienyl group, which imparts distinct chemical properties and reactivity compared to other formazans. This structural difference can influence its interaction with biological molecules and its overall utility in biochemical assays .

Properties

IUPAC Name

N'-anilino-N-phenyliminothiophene-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-3-8-14(9-4-1)18-20-17(16-12-7-13-22-16)21-19-15-10-5-2-6-11-15/h1-13,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNVZGCGVPELJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CC=CS2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696698
Record name (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135984-01-9
Record name (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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